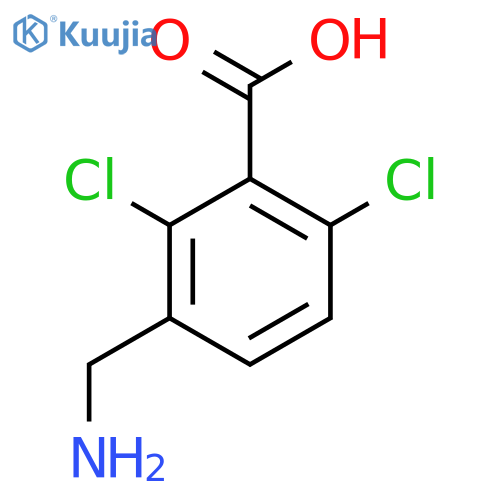Cas no 1294496-95-9 (3-(Aminomethyl)-2,6-dichlorobenzoic acid)

1294496-95-9 structure
商品名:3-(Aminomethyl)-2,6-dichlorobenzoic acid
CAS番号:1294496-95-9
MF:C8H7Cl2NO2
メガワット:220.052680253983
MDL:MFCD22690441
CID:4937776
PubChem ID:58483287
3-(Aminomethyl)-2,6-dichlorobenzoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(AMINOMETHYL)-2,6-DICHLOROBENZOIC ACID
- 2,6-dichloro-3-aminomethyl-benzoic acid
- 3-aminomethyl-2,6-dichloro-benzoic acid
- 3-(Aminomethyl)-2,6-dichlorobenzoic acid
-
- MDL: MFCD22690441
- インチ: 1S/C8H7Cl2NO2/c9-5-2-1-4(3-11)7(10)6(5)8(12)13/h1-2H,3,11H2,(H,12,13)
- InChIKey: LUCVJNNSEQBUMY-UHFFFAOYSA-N
- ほほえんだ: ClC1C(C(=O)O)=C(C=CC=1CN)Cl
計算された属性
- せいみつぶんしりょう: 218.9853839 g/mol
- どういたいしつりょう: 218.9853839 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 201
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.7
- トポロジー分子極性表面積: 63.3
- ぶんしりょう: 220.05
3-(Aminomethyl)-2,6-dichlorobenzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-3077322-0.5g |
3-(aminomethyl)-2,6-dichlorobenzoic acid |
1294496-95-9 | 95.0% | 0.5g |
$1783.0 | 2025-03-19 | |
| Enamine | EN300-3077322-1.0g |
3-(aminomethyl)-2,6-dichlorobenzoic acid |
1294496-95-9 | 95.0% | 1.0g |
$1857.0 | 2025-03-19 | |
| Enamine | EN300-3077322-2.5g |
3-(aminomethyl)-2,6-dichlorobenzoic acid |
1294496-95-9 | 95.0% | 2.5g |
$3641.0 | 2025-03-19 | |
| Enamine | EN300-3077322-1g |
3-(aminomethyl)-2,6-dichlorobenzoic acid |
1294496-95-9 | 1g |
$1857.0 | 2023-09-05 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1339345-50mg |
3-(Aminomethyl)-2,6-dichlorobenzoic acid |
1294496-95-9 | 97% | 50mg |
¥42120.00 | 2024-08-09 | |
| Alichem | A019100458-1g |
3-(Aminomethyl)-2,6-dichlorobenzoic acid |
1294496-95-9 | 95% | 1g |
723.16 USD | 2021-06-17 | |
| Enamine | EN300-3077322-0.05g |
3-(aminomethyl)-2,6-dichlorobenzoic acid |
1294496-95-9 | 95.0% | 0.05g |
$1560.0 | 2025-03-19 | |
| Enamine | EN300-3077322-5.0g |
3-(aminomethyl)-2,6-dichlorobenzoic acid |
1294496-95-9 | 95.0% | 5.0g |
$5387.0 | 2025-03-19 | |
| Enamine | EN300-3077322-0.1g |
3-(aminomethyl)-2,6-dichlorobenzoic acid |
1294496-95-9 | 95.0% | 0.1g |
$1635.0 | 2025-03-19 | |
| Enamine | EN300-3077322-5g |
3-(aminomethyl)-2,6-dichlorobenzoic acid |
1294496-95-9 | 5g |
$5387.0 | 2023-09-05 |
3-(Aminomethyl)-2,6-dichlorobenzoic acid 関連文献
-
Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
1294496-95-9 (3-(Aminomethyl)-2,6-dichlorobenzoic acid) 関連製品
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
